molecular formula C11H11Cl2NO2 B033286 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide CAS No. 83792-61-4

3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide

Cat. No. B033286
CAS RN: 83792-61-4
M. Wt: 260.11 g/mol
InChI Key: FBYYIBNYONAZCU-UHFFFAOYSA-N
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Description

The study of chemical compounds similar to "3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide" involves understanding their synthesis, molecular structure, and properties. These compounds often play significant roles in various fields, including medicinal chemistry, materials science, and environmental chemistry.

Synthesis Analysis

Synthesis of compounds with complex structures like "3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide" typically involves multi-step organic reactions. For instance, the synthesis of related compounds might include steps like halogenation, hydroxylation, and the introduction of methyl groups through methods such as cuprate reagents for introducing silyl groups, which can be easily converted to hydroxyl groups (Fleming & Winter, 1993).

Molecular Structure Analysis

Determining the molecular structure of such compounds involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of related dichloro-hydroxy-methylbenzoates has been elucidated, showcasing the importance of structural analysis in understanding compound properties (Gillespie et al., 1981).

Scientific Research Applications

  • Organic Chemistry and Synthesis :

    • 3-Hydroxy-3-methyl-1,1-dimethoxybutane is used in the synthesis of various dimethylchromens, such as lonchocarpin, jacareubin, and evodionol. This process is facilitated by its stability and accessibility (Bandaranayake, Crombie, & Whiting, 1971).
    • Facile synthesis methods for 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones have been developed, which are potential biogenetic precursors to compounds like 6-desoxyisojacareubin and 6-desoxyjacareubin (Gujral & Gupta, 1979).
  • Pharmacology and Biomedical Applications :

    • Anti-fungal properties have been observed in compounds like (-)-caledol 1 and (-)-dicaledol 2, synthesized from 2-hydroxy-3-methylbut-3-enyl substituted xanthones and isolated from Calophyllum caledonicum leaves (Oger et al., 2003).
    • Vinclozolin, a fungicide related to 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide, and its metabolites have been studied for their antiandrogenic effects and potential implications in endocrine disruption (Molina-Molina et al., 2006).
  • Environmental Science :

    • Studies on the environmental impact of vinclozolin have shown no antiandrogenic effects in specific fish species, providing insights into the ecological implications of such compounds (Makynen et al., 2000).
    • The degradation behavior of vinclozolin in wine, leading to stable anilides, has been explored, highlighting its stability and breakdown pathways in agricultural products (Pirisi et al., 1986).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYYIBNYONAZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9039789
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide

CAS RN

83792-61-4
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83792-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
M Cruz-Hurtado, M de Lourdes López-González… - Toxicology and applied …, 2018 - Elsevier
Vinclozolin (V) is a fungicide with anti-androgenic properties whose metabolism is not fully understood, and data on urinary elimination of either V or its metabolites are limited. …
Number of citations: 5 www.sciencedirect.com
EH Disruptors, ET Vinclozolin - ToxICOLOGY AND APPLIED …, 1994 - academia.edu
MATERIALS AND METHODS Chemicals. Radioinert steroids were purchased from Steraloids (Wilmington, NH) and successively recrystallized from aqueous ethanol to constant …
Number of citations: 0 www.academia.edu
JV Pothuluri, JP Freeman, TM Heinze… - Journal of agricultural …, 2000 - ACS Publications
This study investigated the biotransformation of the dicarboximide fungicide vinclozolin [3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione] by the fungus …
Number of citations: 48 pubs.acs.org
C Mercadier, D Vega, J Bastide - Journal of Agricultural and Food …, 1998 - ACS Publications
Two mixed bacterial cultures were isolated from a French soil adapted to the dicarboximide fungicide vinclozolin. The vinclozolin was transformed by the mixed bacterial cultures …
Number of citations: 19 pubs.acs.org
FM Pirisi, M Meloni, P Cabras, MR Bionducci… - Pesticide …, 1986 - Wiley Online Library
The main degradation products formed from the dicarboximidic fungicides chlozolinate, vinclozolin and procymidone in wine have been isolated and identified using spectroscopic and …
Number of citations: 22 onlinelibrary.wiley.com
SY Szeto, NE Burlinson, JE Rahe… - Journal of agricultural …, 1989 - ACS Publications
When pea leaflets were treated with Ronilan 50 WP or an acetone solution of vinclozolin under laboratory conditions, the fungicide persisted 21-46days. Its persistence was higher with …
Number of citations: 27 pubs.acs.org
WR Kelce, E Monosson, LE GRAY JR - Proceedings of the 1993 Laurentian …, 1995 - Elsevier
Publisher Summary This chapter provides an overview of a study that determines the biochemical mechanism responsible for the antiandrogenic effects of vinclozolin exposure. 2-[[(3,5-…
Number of citations: 43 www.sciencedirect.com
WR Kelce, E Monosson, MP Gamcsik, SC Laws… - Toxicology and applied …, 1994 - Elsevier
Recent studies with vinclozolin, a dicarboximide fungicide, demonstrate that perinatal exposure to 100 mg vinclozolin/kg/day from Gestational Day 14 through Postnatal Day 3 inhibits …
Number of citations: 663 www.sciencedirect.com
A Sierra-Santoyo, R Harrison, B Edwards… - Toxicological …, 2005 - hero.epa.gov
Vinclozolin (V) is a fungicide used in agricultural settings. V administered to rats is hydrolyzed to 2-[[(3, 5-dichlorophenyl)-carbamoyl] oxy]-2-methyl-3-butenoic acid (M1) and 3’, 5’-…
Number of citations: 0 hero.epa.gov
SY Szeto, NE Burlinson, JE Rahe… - Journal of Agricultural …, 1989 - ACS Publications
The hydrolysis of the dicarboximide fungicide vinclozolin was studied in several aqueous buffers of pH 4.5-S. 3 at 13-35 C. The reaction was base-catalyzed and the rate proportional to …
Number of citations: 64 pubs.acs.org

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